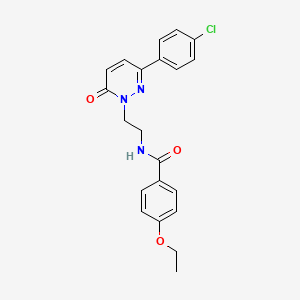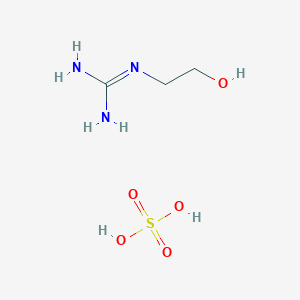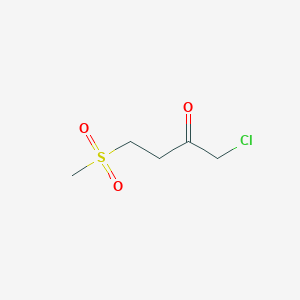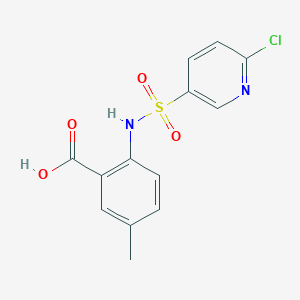
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies. In
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the inhibition of various enzymes, including JNK, p38, and ERK. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole have been extensively studied. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. Inhibition of these enzymes can lead to the development of novel therapeutics for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole in lab experiments include its unique properties that make it an ideal candidate for various research studies. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
The future directions for 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole include further studies to fully understand its mechanism of action and potential applications in scientific research. This compound has shown promising results in inhibiting various enzymes, and further studies are needed to explore its potential therapeutic applications. Additionally, studies are needed to explore the potential toxicity of this compound and its potential side effects on the human body.
Conclusion:
In conclusion, 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK, which makes it a potential candidate for the development of novel therapeutics for various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves the reaction of 3-(ethoxymethyl)-1H-pyrazol-5-amine with difluoromethyl bromide and sodium hydride in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of the compound.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit inhibitory effects on various enzymes, including JNK, p38, and ERK. These enzymes play a crucial role in various cellular processes, and their inhibition can lead to the development of novel therapeutics for various diseases.
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNUTDMETUCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)


![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2594253.png)



![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)
